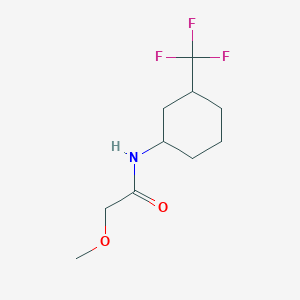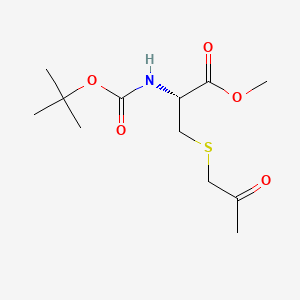
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate typically involves the protection of the amine group of L-cysteine with a tert-butoxycarbonyl group, followed by the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Applications De Recherche Scientifique
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate involves its ability to undergo chemical transformations that release the active cysteine moiety. The Boc group protects the amine functionality during synthetic processes and can be removed under specific conditions to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar structure but lacks the oxopropyl group.
Methyl N-(tert-butoxycarbonyl)-S-methyl-L-cysteinate: Similar structure but has a methyl group instead of the oxopropyl group.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-S-(2-oxopropyl)-L-cysteinate is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H21NO5S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopropylsulfanyl)propanoate |
InChI |
InChI=1S/C12H21NO5S/c1-8(14)6-19-7-9(10(15)17-5)13-11(16)18-12(2,3)4/h9H,6-7H2,1-5H3,(H,13,16)/t9-/m0/s1 |
Clé InChI |
GEBVTLRHTGVIEE-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)CSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)CSCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



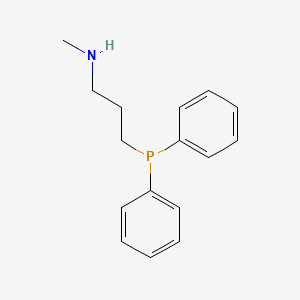
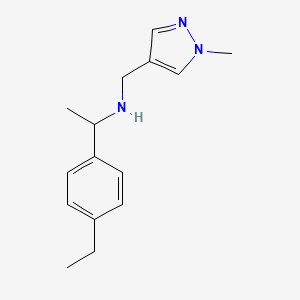
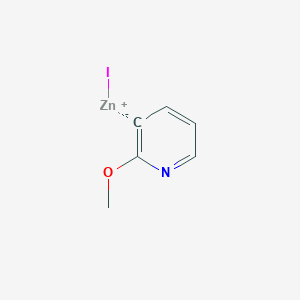
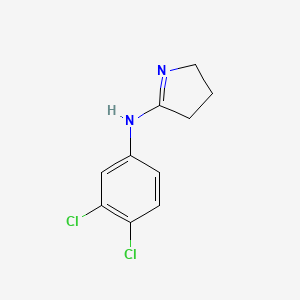

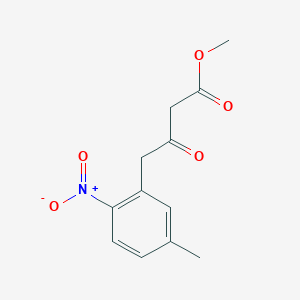
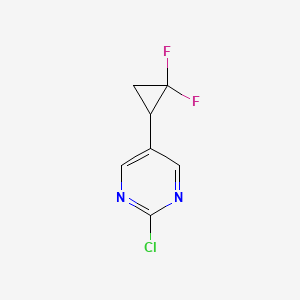

![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
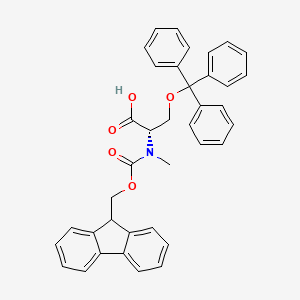
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
